Potassium phosphate tribasic monohydrate

Descripción

Historical Trajectory and Seminal Research Developments

While the precise historical discovery of potassium phosphate (B84403) tribasic monohydrate is not typically attributed to a single event, its utility has evolved with the progression of chemical and biological research. Initially prepared through the straightforward neutralization of phosphoric acid with potassium hydroxide (B78521) (H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O), its application has become increasingly sophisticated. wikipedia.org

Seminal research has established its role far beyond a simple salt. It gained prominence in biochemistry and molecular biology for its high buffering capacity, making it a key component in various laboratory buffers and culture media. chemicalbook.comchemicalbook.comatamanchemicals.com Research into protein stability has utilized potassium phosphate to study the effects of freezing and thawing on proteins susceptible to conformational changes. chemicalbook.com In organic chemistry, its utility as a strong, non-nucleophilic base, particularly in its anhydrous form, has been pivotal. More recent research has demonstrated the specific catalytic activity of the monohydrate form (K₃PO₄·H₂O) in reactions such as the deprotection of BOC amines, often accelerated by microwave radiation. wikipedia.orgwikiwand.comresearchgate.net Further studies have highlighted its effectiveness as a base in advanced cross-coupling reactions for forming aryl ethers and in the Heck reaction. wikipedia.orgresearchgate.net

Foundational Principles in Contemporary Chemical and Biological Sciences

The functions of potassium phosphate tribasic monohydrate in modern science are rooted in its fundamental chemical properties. Its primary role stems from its identity as a salt of a weak acid (phosphoric acid) and a strong base (potassium hydroxide), which imparts a strong basicity to its aqueous solutions.

Buffering Capacity : In biological and biochemical contexts, it is a reagent with a very high buffering capacity. scbt.comchemicalbook.comchemicalbook.com Phosphate buffer systems, often composed of mixtures of monobasic and dibasic potassium phosphates, are essential for maintaining a stable pH in a wide variety of media used for microorganism culture and in phosphate-buffered saline (PBS). chemicalbook.comatamanchemicals.com Tribasic potassium phosphate, with its high alkalinity, is used to adjust these buffer systems to higher pH ranges. wikipedia.org

Catalysis in Organic Synthesis : In organic chemistry, tripotassium phosphate is a widely used heterogeneous base. wikipedia.orgwikiwand.com Being insoluble in many organic solvents, it can be easily removed from a reaction mixture by simple filtration. wikipedia.org Its strong basicity is crucial for promoting a variety of reactions, including C-N and C-O cross-coupling reactions and deprotection of amine groups. wikipedia.orgresearchgate.net The hydrate (B1144303) form, specifically, has been identified as an effective catalyst in certain synthetic protocols. wikipedia.orgwikiwand.com

Source of Essential Ions : The compound serves as a readily available source of potassium (K⁺) and phosphate (PO₄³⁻) ions. annexechem.com These ions are critical in biological systems and for plant growth, underpinning its use in specialized fertilizers and nutrient solutions in agricultural science. annexechem.com

Structural Framework and Hydration State: Implications for Research and Reactivity

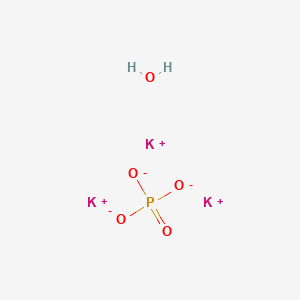

The chemical formula for this compound is K₃PO₄·H₂O. ontosight.ai Its structure consists of three potassium cations (K⁺) ionically bonded to a phosphate anion (PO₄³⁻), with one molecule of water integrated into the crystalline lattice. ontosight.aidifferencebetween.com This single water molecule, the "water of hydration," distinguishes the monohydrate form from its anhydrous (K₃PO₄) and other hydrated counterparts. annexechem.cominfocons.org

The presence of this water molecule has significant implications for the compound's properties and applications:

Physical Properties : The hydration state influences its physical characteristics. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. annexechem.cominfocons.org This property necessitates careful storage to prevent the absorption of additional water, which could alter its effective concentration and performance in sensitive applications.

Reactivity : The water of hydration can directly participate in or influence the mechanism of chemical reactions. As noted, the monohydrate form (K₃PO₄·H₂O) has been found to be a particularly effective catalyst for the deprotection of BOC amines. wikipedia.orgwikiwand.com This suggests that the water molecule is not merely a passive component of the crystal structure but may play an active role in the reaction's transition state.

Solvation and Ion Behavior : In aqueous solutions, the phosphate anion (PO₄³⁻) is extensively hydrated. researchgate.net Dielectric relaxation spectroscopy studies have indicated that the PO₄³⁻ ion has a total hydration number of approximately 39 at infinite dilution, suggesting the existence of a second hydration shell. researchgate.net This extensive solvation shell, where the ion acts as a hydrogen bond acceptor, influences the solution's properties and the ion's availability for chemical reactions. researchgate.net The structural framework and hydration state are therefore critical determinants of the compound's reactivity and utility in both aqueous and non-aqueous systems.

Chemical and Physical Properties

Below is an interactive table summarizing the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | K₃PO₄·H₂O | ontosight.aiscbt.com |

| IUPAC Name | tripotassium;phosphate;hydrate | nih.gov |

| Molecular Weight | 230.28 g/mol | nih.govscbt.com |

| Appearance | White, odorless, hygroscopic crystals or granules | ontosight.aiannexechem.comchemicalbook.com |

| Solubility | Freely soluble in water; Insoluble in ethanol | ontosight.aiinfocons.orgnih.gov |

| pH (1% solution) | 11.5 - 12.3 | infocons.orgwikipedia.org |

Structure

2D Structure

Propiedades

IUPAC Name |

tripotassium;phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIZOOYFMNEJJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181645 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-10-9, 115281-28-2 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Phosphate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies for Potassium Phosphate Tribasic Monohydrate

Conventional Synthetic Pathways

Conventional methods for producing potassium phosphate (B84403) tribasic are well-established and primarily rely on straightforward acid-base chemistry, making them suitable for industrial-scale production.

The most common and direct method for synthesizing tripotassium phosphate is the neutralization reaction between phosphoric acid (H₃PO₄) and potassium hydroxide (B78521) (KOH). wikipedia.orgchemicalbook.comresearchgate.netyoutube.com This is a classic acid-base reaction that is highly exothermic. researchgate.net The stoichiometry of the reaction requires three moles of potassium hydroxide to completely neutralize one mole of phosphoric acid to form the tribasic salt and water. wikipedia.orgstudy.combrainly.com

The chemical equation for this reaction is: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O wikipedia.orgchemicalbook.com

The process involves carefully adding potassium hydroxide to phosphoric acid until the solution reaches a highly alkaline pH, typically around 11.5 to 12.5, which is characteristic of a tripotassium phosphate solution. wikipedia.orgmubychem.com The resulting salt solution is then concentrated through evaporation, followed by crystallization to isolate the solid product. chemicalbook.comresearchgate.net The monohydrate form is obtained by controlling the crystallization temperature and water content.

Table 1: Overview of Neutralization-Based Synthesis

| Reactant A | Reactant B | Product(s) | Reaction Type |

|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | Potassium Hydroxide (KOH) | Potassium Phosphate Tribasic (K₃PO₄) and Water (H₂O) | Acid-Base Neutralization |

An alternative conventional pathway involves the direct reaction of urea (B33335) phosphate and potassium hydroxide. chemicalbook.com This method is noted for its efficiency and simpler process flow compared to traditional neutralization. chemicalbook.com The reaction is typically carried out by combining urea phosphate and potassium hydroxide in a specific molar ratio of approximately 1:2.95 to 1:3.05. chemicalbook.com

Table 2: Parameters for Urea Phosphate and Potassium Hydroxide Route

| Parameter | Specification | Advantage |

|---|---|---|

| Molar Ratio (Urea Phosphate:KOH) | 1 : 2.95-3.05 | Ensures complete reaction to the tribasic form. |

| Reaction Temperature | 40-80 °C | Low energy consumption. |

| Reaction Time | 30-60 minutes | Short and simple process route. chemicalbook.com |

Advanced Methodologies for Achieving Research-Grade Purity

While conventional methods are effective for producing industrial-grade potassium phosphate tribasic, achieving the high purity required for research and analytical applications necessitates additional purification steps. The initial product from synthesis may contain unreacted starting materials, other phosphate salts (monobasic or dibasic), and various ionic impurities.

Advanced purification typically involves a multi-step process:

Recrystallization: This is a primary technique for purifying the crude product. It involves dissolving the synthesized K₃PO₄ in a minimum amount of hot water and then allowing the solution to cool slowly. As the solution cools, the solubility of K₃PO₄ decreases, leading to the formation of crystals. The impurities tend to remain in the solution (mother liquor). The process can be repeated multiple times to achieve progressively higher purity.

Filtration: After crystallization, the purified crystals are separated from the mother liquor using vacuum filtration. This step is crucial for removing dissolved impurities.

Washing: The filtered crystals may be washed with a small amount of cold deionized water or a suitable solvent in which the product is insoluble to remove any remaining mother liquor from the crystal surfaces.

Controlled Drying: To obtain the specific monohydrate form (K₃PO₄·H₂O), the purified crystals must be dried under carefully controlled conditions of temperature and pressure to remove excess water without converting it to the anhydrous form.

Achieving research-grade purity (e.g., ≥95% to 99%) requires meticulous control over each of these steps to minimize contamination and ensure the correct hydration state. scbt.com

Sustainable and Green Chemistry Approaches in Monohydrate Production

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for producing potassium phosphate. These approaches focus on reducing energy consumption, utilizing renewable or waste feedstocks, and minimizing waste generation.

One such advanced method is Electrodialysis Metathesis (EDM) . researchgate.net This process offers a low-cost and simple alternative to the traditional thermal method of reacting phosphoric acid with potassium hydroxide, which is energy-intensive. researchgate.net The EDM process uses sodium phosphate (Na₃PO₄) and potassium chloride (KCl) as raw materials to produce K₃PO₄ continuously. researchgate.net Research has demonstrated that under optimized conditions, the EDM process can achieve a product purity of over 97% with significantly lower energy consumption compared to conventional methods. researchgate.net

Another green chemistry principle involves the utilization of waste streams as starting materials. For instance, processes have been designed to produce potassium phosphate from waste phosphoric acid generated from other chemical experiments. acs.org This approach transforms a waste product into a valuable chemical, embodying the green chemistry goal of waste valorization. acs.org Although some documented experiments focus on producing other forms like potassium dihydrogen phosphate, the underlying principle of using waste acid is applicable to the broader production of potassium phosphate salts. acs.org

Table 3: Comparison of Traditional vs. Green Synthetic Approach

| Parameter | Traditional Thermal Method | Electrodialysis Metathesis (EDM) |

|---|---|---|

| Raw Materials | Phosphoric Acid, Potassium Hydroxide | Sodium Phosphate, Potassium Chloride researchgate.net |

| Energy Consumption | High researchgate.net | Low (reported as 1191 kW·h/t) researchgate.net |

| Process Complexity | Simple, but highly exothermic | Simple, continuous operation researchgate.net |

| Sustainability | Relies on virgin raw materials | Lower energy footprint, high utilization rate researchgate.net |

Applications in Chemical Research

Catalysis in Organic Synthesis

Potassium phosphate (B84403) tribasic (K₃PO₄) is a versatile and inexpensive inorganic base that has found significant application in organic synthesis. scilit.com Its hydrated form, potassium phosphate tribasic monohydrate (K₃PO₄·H₂O), is particularly useful. wikipedia.orgsemanticscholar.org Unlike many organic bases such as triethylamine (B128534) or pyridine, it is a non-nucleophilic, solid base, which simplifies reaction workups as it can be easily removed by filtration. scilit.comwikipedia.org While its solubility in organic solvents can be limited, it is effective in a variety of transformations, acting as a proton acceptor. scilit.comwikipedia.org

As a strong base, potassium phosphate is effective at deprotonation without the risk of acting as a nucleophile, which could lead to unwanted side reactions. scilit.com This characteristic is crucial in numerous proton transfer reactions where the goal is simply to remove a proton to generate a more reactive species or to neutralize an acid byproduct.

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in multi-step organic synthesis due to its stability under various conditions. nih.gov While deprotection is typically achieved under acidic conditions, certain molecules are sensitive to acid. researchgate.net For such substrates, this compound offers a mild basic alternative for the removal of the Boc group. researchgate.net

Research has demonstrated that K₃PO₄·H₂O can effectively catalyze the deprotection of Boc-protected secondary amines. wikipedia.orgresearchgate.net The reaction is often carried out in methanol (B129727) and aided by microwave irradiation, which can significantly reduce reaction times. wikipedia.orgsemanticscholar.org This method is advantageous for molecules containing other sensitive functional groups, such as carbonyls, that might not tolerate harsh acidic environments. researchgate.net

| Substrate | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Secondary BOC Amines | K₃PO₄·H₂O, Methanol, Microwave | Mild basic conditions, suitable for acid-sensitive molecules | wikipedia.orgresearchgate.net |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires an electron-deficient aromatic ring, often achieved by the presence of electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org

Potassium phosphate tribasic plays a key role in facilitating SNAr reactions for the synthesis of unsymmetrical diaryl ethers. wikipedia.org In this process, K₃PO₄ acts as a base to deprotect aryl methanesulfonates (mesylates), generating a phenolate (B1203915) anion. wikipedia.orgresearchgate.net This newly formed phenolate anion then serves as the nucleophile, attacking an activated aryl halide to form the diaryl ether via the SNAr mechanism. wikipedia.orgresearchgate.net The use of an ionic liquid, such as [Bmim]BF₄, as the solvent has been shown to be effective for this transformation. wikipedia.org

| Reaction Type | Role of K₃PO₄ | Reactants | Product | Reference |

|---|---|---|---|---|

| Synthesis of Diaryl Ethers | Base for deprotection of aryl mesylate to form nucleophilic phenolate | Aryl methanesulfonate, Activated aryl halide | Unsymmetrical diaryl ether | wikipedia.orgresearchgate.net |

Potassium phosphate tribasic is also utilized as a base in deacetonation reactions. Specifically, it facilitates the deacetonation of 4-aryl-2-methylbut-3-yn-2-ol intermediates. wikipedia.org This type of reaction is a step in certain synthetic pathways, such as the Sonogashira cross-coupling between aryl bromides and terminal alkynes, where the acetone (B3395972) group is removed from the intermediate. researchgate.net The reaction is effectively carried out using potassium phosphate in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of base is critical for the efficiency and success of these transformations.

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. organic-chemistry.org This reaction requires a base to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org

Potassium phosphate tribasic has proven to be a highly effective and widely used base in Suzuki-Miyaura reactions. nih.govorganic-chemistry.org It has been successfully employed in the coupling of a diverse range of substrates, including arylboronic acids with aryl mesylates, benzylic phosphates, and alkenyl triflates. researchgate.netnih.govorganic-chemistry.org Studies have shown that K₃PO₄ can lead to dramatic enhancements in reaction rates and yields. researchgate.net Mechanistic studies on nickel-catalyzed Suzuki-Miyaura reactions have suggested that potassium phosphate is not merely a spectator base but is actively involved in the transmetalation step. nih.gov

| Coupling Partners | Catalyst System (Example) | Solvent (Example) | Role of K₃PO₄ | Reference |

|---|---|---|---|---|

| Aryl Mesylates & Potassium Organotrifluoroborates | Palladium catalyst | t-BuOH/H₂O | Base for activation | nih.gov |

| Benzylic Phosphates & Arylboronic Acids | Palladium(II) acetate/Triphenylphosphine | Toluene | Base for activation | organic-chemistry.org |

| Alkenyl Triflates & Boronic Acids | Palladium catalyst | Dioxane | Base, enhances rate and yield | researchgate.net |

| Aryl Phosphates & Arylboronic Acids | Nickel catalyst | Not specified | Involved in transmetalation step | nih.gov |

Heterogeneous Catalysis and Solid-Liquid Phase Transfer Catalysis

Reagent in Inorganic and Materials Chemistry Research

The applications of this compound extend to inorganic and materials chemistry, where it is utilized for its buffering capacity and as a precursor in the synthesis of novel materials with applications in environmental remediation, biomedicine, and sensor technology.

Potassium phosphate is a reagent with a very high buffering capacity, making it widely used in molecular biology, biochemistry, and chromatography. scbt.com Phosphate buffers, often referred to as Gomori buffers, typically consist of a mixture of monobasic dihydrogen phosphate (KH₂PO₄) and dibasic monohydrogen phosphate (K₂HPO₄). novoprolabs.comaatbio.com By varying the ratio of these salts, a range of buffer solutions with pH values between 5.8 and 8.0 can be prepared. interchim.fr

Potassium phosphate buffers are highly soluble in water. novoprolabs.comaatbio.com However, it is important to note some of their chemical behaviors. Phosphates can inhibit certain enzymatic reactions and can precipitate in the presence of ethanol, which can be a consideration in procedures involving DNA and RNA precipitation. interchim.fr They also have the ability to sequester divalent cations like Ca²⁺ and Mg²⁺. interchim.fr The tribasic form, potassium phosphate tribasic, is used to prepare alkaline buffer solutions. thieme-connect.com

Below is a table illustrating the preparation of a 0.1 M potassium phosphate buffer solution at 25°C by mixing different volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄.

| Desired pH | Volume of 1M K₂HPO₄ (ml) | Volume of 1M KH₂PO₄ (ml) |

| 5.8 | 8.5 | 91.5 |

| 6.0 | 13.2 | 86.8 |

| 6.2 | 19.2 | 80.8 |

| 6.4 | 27.8 | 72.2 |

| 6.6 | 49.7 | 50.3 |

| 6.8 | 61.5 | 38.5 |

| 7.0 | 71.7 | 28.3 |

| 7.2 | 80.2 | 19.8 |

| 7.4 | 86.6 | 13.4 |

| 7.6 | 90.8 | 9.2 |

| 7.8 | 94.0 | 6.0 |

| 8.0 | 94.0 | 6.0 |

This table is based on data for preparing phosphate buffers and illustrates the principle of mixing monobasic and dibasic forms.

Phosphate-based materials are recognized as effective adsorbents for the removal of heavy metals from wastewater. nih.gov The mechanism of removal often involves the precipitation of stable metal phosphates, which reduces the concentration and bioavailability of heavy metals such as lead, cadmium, copper, and zinc. nih.gov

Research into magnesium potassium phosphate has demonstrated its potential for recovering nutrients from wastewater. researchgate.net While the primary focus of some studies is on nutrient recovery, the underlying chemistry of forming stable phosphate precipitates is relevant to the removal of heavy metals. The formation of compounds like magnesium potassium phosphate (struvite-K) can simultaneously remove phosphate and potassium from wastewater, and by extension, this precipitation chemistry can be applied to sequester heavy metal ions. researchgate.net The effectiveness of phosphate materials in heavy metal removal is attributed to the formation of these stable precipitates on the adsorbent surface. nih.gov

In the field of biomaterials, magnesium phosphate cements (MPCs) are being investigated as promising materials for bone repair and regeneration. mdpi.com These cements are typically formed by the reaction of magnesium oxide with a soluble phosphate salt in an aqueous solution. mdpi.com Potassium phosphate is one of the key phosphate sources used in the formulation of a specific type of MPC known as magnesium potassium phosphate cement (MKPC). nih.gov

MKPC has garnered attention due to its favorable properties for hard tissue applications. nih.gov The setting reaction of MKPC results in the formation of K-struvite (MgKPO₄·6H₂O). mdpi.com Research has shown that MKPC exhibits a higher compressive strength compared to traditional calcium phosphate cements (CPC). tandfonline.comresearchgate.net For instance, one study reported the compressive strength of an MKPC formulation to be 25.40 ± 0.61 MPa, which was significantly higher than the 16.45 ± 1.91 MPa of the CPC control. tandfonline.comresearchgate.net

Furthermore, in vivo studies have indicated that MKPC is biocompatible and does not elicit adverse tissue reactions such as inflammation or necrosis. tandfonline.comresearchgate.net It has also been observed to have a higher resorption rate and to promote enhanced bone regeneration compared to CPC. tandfonline.comresearchgate.net These findings suggest that magnesium potassium phosphate cement is a viable candidate for use as a bone void filler in clinical settings. tandfonline.comresearchgate.net

| Property | Magnesium Potassium Phosphate Cement (MKPC) | Calcium Phosphate Cement (CPC) |

| Compressive Strength | 25.40 ± 0.61 MPa | 16.45 ± 1.91 MPa |

| Biocompatibility | No foreign body reaction, inflammation, or necrosis | Biocompatible |

| Resorption Rate | Higher than CPC | Lower than MKPC |

| Bone Regeneration | Enhanced compared to CPC | Standard bone regeneration |

The application of phosphate-containing materials in the development of humidity sensors is an area of active research. One study investigated rice husk ash (RHA), a material rich in silica (B1680970), as a novel humidity sensing material. researchgate.net In the characterization of this material, it was noted that tripotassium phosphate (K₃PO₄) present on the surface of the RHA could have contributed to the depolymerization of the amorphous silica phase over time. researchgate.net This observation is significant because the surface chemistry and microstructure of a material are critical to its humidity sensing properties. While this finding does not describe the direct use of this compound as the primary sensing material, it points to its potential role in modifying the properties of other materials to enhance their sensing capabilities. The interaction of K₃PO₄ with the silica surface suggests its potential as an additive or surface modifier in the fabrication of ceramic-based humidity sensors. researchgate.net

Role and Research in Biological and Biochemical Systems

Fundamental Principles of Biochemical Buffering and pH Homeostasis in vitro

Potassium phosphate (B84403) tribasic is recognized for its high buffering capacity, making it a crucial component in maintaining pH homeostasis in in vitro biological and biochemical systems. chemicalbook.comsigmaaldrich.com Phosphate buffer systems, which typically consist of a mixture of monobasic and dibasic forms of potassium phosphate, are widely used to create neutral buffer solutions. sigmaaldrich.commpbio.com The tribasic form, with its strong basicity (a 1% aqueous solution has a pH of 11.8), is particularly useful in adjusting and maintaining alkaline conditions. wikipedia.orgfoodadditives.net

The stability of pH is critical for the structure and function of proteins and enzymes. During processes like freezing, significant shifts in pH can occur in buffer solutions, potentially leading to protein denaturation. nih.govresearchgate.net For instance, sodium phosphate buffers can experience a dramatic decrease in pH upon freezing due to the selective precipitation of the disodium (B8443419) salt. nih.govresearchgate.net In contrast, potassium phosphate buffers exhibit much smaller pH changes during freezing, with one study noting an increase of at most 0.3 pH units. nih.govresearchgate.net This greater pH stability during freeze-thaw cycles makes potassium phosphate buffers, including the tribasic form, a preferred choice for preserving the integrity of pH-sensitive biological molecules. nih.govamazonaws.com

Investigations into Protein Stability and Conformational Dynamics (e.g., Freezing and Thawing Effects)

The stability of proteins during freezing and thawing is a critical concern in cryopreservation and biopharmaceutical research. Potassium phosphate tribasic is utilized in studies investigating these effects on proteins that are sensitive to conformational changes. chemicalbook.com Research has shown that the choice of buffer can significantly impact protein stability during freeze-thaw cycles. nih.govresearchgate.net

Potassium phosphate buffers are often favored over sodium phosphate buffers in these applications due to their ability to minimize pH shifts during freezing. nih.govamazonaws.com This pH stability helps to prevent the denaturation of proteins. nih.govresearchgate.net For example, studies on β-galactosidase demonstrated a lower recovery of activity when freeze-thawing in sodium phosphate buffer compared to potassium phosphate buffer, which was attributed to the significant pH drop in the sodium phosphate system. nih.gov The use of potassium phosphate buffer has been shown to result in less aggregation for monoclonal antibodies, humanized IgG, and both monomeric and tetrameric β-galactosidase during freeze-thaw cycles. amazonaws.com

The rate of freezing and thawing also plays a crucial role. Slow freezing and fast thawing have been found to yield higher activity recovery for proteins. nih.govsemanticscholar.org Fast freezing can lead to the formation of small ice crystals with a large surface area, increasing the protein's exposure to the ice-liquid interface and causing damage. nih.govsemanticscholar.org

Constituent of Cell Culture Media and Biochemical Reagents: Ionic Contributions

Potassium phosphate tribasic monohydrate serves as a component in various biochemical reagents and cell culture media, where it contributes essential potassium and phosphate ions. ontosight.aifishersci.commedchemexpress.com These ions are vital for numerous cellular processes. Potassium is a major intracellular cation and is crucial for maintaining membrane potential, nerve impulse transmission, and enzyme function. Phosphate is a key component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP). nih.gov

In cell culture, maintaining the appropriate ionic strength and providing essential nutrients are critical for cell viability and growth. Potassium phosphate monobasic is used in the preparation of various media for the culture of microorganisms. mpbio.com It is also a component of phosphate-buffered saline (PBS), a widely used isotonic buffer solution in biological research. mpbio.com

Methodologies for Biochemical Extraction (e.g., Keratohyalin Protein from Bovine Tissue)

Potassium phosphate tribasic is employed in biochemical extraction procedures, such as the extraction of keratohyalin protein from bovine tissue. chemicalbook.com A study on bovine hoof epidermis demonstrated that a potassium phosphate buffer (pH 7.0) was effective in extracting keratohyalin at specific molarities. nih.gov

Keratohyalin granules are found in the granular layer of the epidermis and play a role in the process of keratinization. nih.gov The extraction process involves using various salt solutions to solubilize these proteins. nih.gov The specific extraction pattern of keratohyalin is dependent on the salt used and its concentration. nih.gov Following extraction, dialysis of the salt extracts against distilled water can lead to the macroaggregation of the keratohyalin protein. nih.gov

Research on Ion Regulation and Interplay with Biological Processes (e.g., Calcium Ion Interactions)

Potassium phosphate tribasic is relevant in research concerning ion regulation and its interaction with biological processes, including interactions with calcium ions. chemicalbook.com Phosphates are known to readily bind with calcium, a factor that can limit their use in certain applications to avoid calcium deficiency. chemicalbook.com

The interplay between phosphate and calcium is fundamental to many physiological processes. Hormones like vitamin D and parathyroid hormone regulate the metabolism of both minerals. nih.gov This regulation is crucial for bone health, as calcium and phosphate are the main components of hydroxyapatite, the primary structural element of bones and teeth. nih.gov In the context of cellular signaling, phosphoinositides, which are derivatives of phosphatidylinositol (a component of cell membranes), play a critical role in regulating ion channels, including voltage-gated calcium (CaV) channels. nih.gov The depletion of a specific phosphoinositide, PI(4,5)P2, can lead to the inhibition of these calcium channels. nih.gov

Academic Studies on Total Dietary Phosphorus Intake and Health Associations

Academic research has extensively investigated the association between total dietary phosphorus intake and various health outcomes. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com Dietary phosphorus exists in both organic forms, naturally present in protein-rich foods, and inorganic forms, often added to processed foods. nih.gov Potassium phosphate tribasic is used as a food additive, contributing to the inorganic phosphate content in the diet. foodadditives.netisitclean.org

Studies have shown that high dietary phosphorus intake, particularly from inorganic sources which are more readily absorbed, can be associated with adverse health effects. mdpi.comoup.com Elevated serum phosphate levels have been linked to an increased risk of cardiovascular disease and all-cause mortality, not only in individuals with chronic kidney disease but also in the general population. nih.govmdpi.comnih.govoup.com

The following table summarizes findings from a study on the association of phosphorus intake with health biomarkers:

Association of Phosphorus Intake with Health Biomarkers| Phosphorus Source | Associated Health Outcome | Gender Specificity |

|---|---|---|

| Added Phosphorus | Elevated overall CVD risk score | Females |

| Added Phosphorus | Increased creatinine (B1669602) levels | Combined |

| Added Phosphorus | Increased glycohemoglobin levels | Males |

| Added Phosphorus | Decreased HDL-cholesterol levels | Both Males and Females |

| Natural Phosphorus | Inversely correlated with risk of elevated blood pressure | Not specified |

Data sourced from studies on U.S. adults. nih.govmdpi.com

These findings underscore the complexity of the relationship between dietary phosphorus and health, suggesting that the source of phosphorus is a critical factor. nih.gov

Environmental Considerations and Research

Ecotoxicological Impact Assessments and Environmental Fate Studies

The primary environmental concern associated with potassium phosphate (B84403) tribasic monohydrate, and phosphates in general, is their contribution to the eutrophication of aquatic ecosystems. durhamtech.edu When introduced into bodies of water, phosphates act as a nutrient for algae and other aquatic plants. tnasc.com While specific ecotoxicity data for potassium phosphate tribasic monohydrate is not extensively detailed in available literature, the environmental impact of its constituent phosphate ions is well-documented. durhamtech.edulidochem.com

The environmental fate of phosphates is largely tied to their role in nutrient cycling. In aquatic systems, excess phosphate can lead to significant ecological consequences, including harmful algal blooms. tnasc.com These blooms can produce toxins that are detrimental to aquatic life and other organisms. tnasc.com The decomposition of large amounts of algae consumes dissolved oxygen in the water, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions that can lead to fish kills and the loss of other aquatic life. tnasc.com Phosphates can enter waterways through both point sources, such as wastewater discharge, and non-point sources, like agricultural runoff. tnasc.com While phosphates are essential for life, their overabundance in aquatic environments disrupts the natural balance. tnasc.com

Table 1: Summary of Environmental Fate of Phosphates

| Environmental Aspect | Description | Key Impacts |

|---|---|---|

| Primary Impact | Eutrophication of lakes and other water bodies. durhamtech.edu | Algal blooms, oxygen depletion, production of toxins. tnasc.com |

| Transport Mechanism | Enters aquatic systems via point and non-point sources. tnasc.com | Agricultural runoff and wastewater discharge are major contributors. tnasc.comusgs.gov |

| Ecological Consequence | Disruption of aquatic ecosystem balance. tnasc.com | Reduction in water quality, harm to aquatic life, decreased recreational value. tnasc.comusgs.gov |

Role in Eutrophication Research and Development of Remediation Strategies

This compound serves as a source of phosphorus, a key limiting nutrient in many freshwater ecosystems. tnasc.com Its role in eutrophication research is significant, as the introduction of excess phosphorus into aquatic environments is a primary driver of this phenomenon. tnasc.com Eutrophication is the process of nutrient enrichment in a body of water, which fosters dense plant growth and leads to the subsequent death and decomposition of this organic matter, depleting the water of oxygen. tnasc.com Research has shown that even low concentrations of phosphate can trigger eutrophication, leading to a decline in water quality and biodiversity. tnasc.comnih.gov

In response to the challenges posed by phosphate-induced eutrophication, extensive research has been conducted to develop effective remediation strategies. These strategies aim to control and remove excess phosphate from water bodies. Remediation approaches can be broadly categorized into physical, chemical, and biological methods. tnasc.com Chemical methods often involve precipitation, where metal salts like alum or ferric chloride are used to bind with phosphate, causing it to settle out of the water column. tnasc.com Other strategies focus on preventing phosphate from entering aquatic systems in the first place by managing agricultural runoff through the creation of buffer zones and wetlands. tnasc.comusda.gov

Table 2: Eutrophication Remediation Strategies

| Strategy Type | Method | Description |

|---|---|---|

| Source Control | Watershed Management | Involves identifying and managing phosphate sources, controlling runoff and erosion, and promoting efficient phosphate use in agriculture. tnasc.com |

| Buffer Zones & Riparian Belts | Vegetated areas alongside water bodies that filter out nutrients like phosphate from runoff. tnasc.comusda.gov | |

| In-lake (In-situ) | Chemical Precipitation | Application of metal salts (e.g., alum, ferric chloride) or materials like activated limestone to bind with phosphorus and remove it from the water column. tnasc.comdiva-portal.org |

| Sediment Capping | Covering the bottom sediments with a material to prevent the release of stored phosphorus. tnasc.com | |

| Bioremediation | Using plants (macrophytes), algae, or microbes to absorb and assimilate excess phosphate from the water. tnasc.comusda.gov |

| Wastewater Treatment | Enhanced Biological Phosphorus Removal (EBPR) | A wastewater treatment process that uses microorganisms to remove phosphate. tnasc.com |

Sustainable Practices in Synthesis and Application for Environmental Stewardship

Environmental stewardship in the context of this compound involves adopting sustainable practices in both its production and use. Traditional chemical synthesis can be energy-intensive. google.com Research into more sustainable synthesis methods focuses on reducing energy consumption, utilizing readily available raw materials, and minimizing waste generation. annexechem.comchemicalbook.com One noted method involves the direct reaction of urea (B33335) phosphate with potassium hydroxide (B78521), which is described as having a simple process route with no high energy requirements, thereby reducing production costs and environmental impact. google.comchemicalbook.com This approach also allows for the recycling of by-products, which aligns with the principles of a circular economy and environmental protection. google.com

In its application, particularly in agriculture, sustainable practices are crucial to prevent environmental contamination. annexechem.com The goal is to maximize the benefit of the compound as a nutrient source while minimizing its potential to contribute to eutrophication. annexechem.comresearchgate.net This involves optimizing application rates to match crop needs, thereby preventing the overuse of fertilizers and subsequent nutrient runoff. annexechem.com The development of "green chemistry" and eco-friendly production methods aims to further reduce the environmental footprint associated with the synthesis of compounds like tripotassium phosphate. annexechem.com

Agricultural Research on Nutrient Uptake Efficiency and Fertilizer Optimization

In agriculture, this compound is a valuable source of two essential macronutrients: potassium and phosphorus. annexechem.com Research in this area focuses on how to best utilize this compound to enhance crop productivity and nutrient uptake efficiency. annexechem.comipipotash.org Both potassium and phosphorus are vital for numerous plant functions, including root development, stress resilience, and fruit formation. annexechem.com

Studies have demonstrated that the application of potassium can significantly increase grain yields in various crops, such as maize and sorghum. ipipotash.org Fertilizer optimization research aims to determine the precise amount of nutrients required by specific crops in different soil conditions to maximize yield without leading to excess application. mdpi.comunep.org By supplying potassium and phosphorus in a readily available form, fertilizers containing potassium phosphate can improve the efficiency with which plants absorb these critical nutrients from the soil. annexechem.commdpi.com This enhanced uptake means that a greater proportion of the applied fertilizer is used by the crop, reducing the amount that could be lost to the environment through leaching or runoff. annexechem.com This aligns with sustainable agriculture goals by promoting efficient resource use and minimizing environmental impact. annexechem.com

Table 3: Impact of Potassium Application on Rainfed Crop Yields

| Crop | Yield Increase with Potassium Application (kg K ha⁻¹) | Percentage Increase Over Control |

|---|---|---|

| Groundnut | Increased from 0.54 to 0.75 mt ha⁻¹ (at 60 kg K ha⁻¹) | 38% |

| Sorghum | Increased from 2.8 to 3.74 mt ha⁻¹ (at 60 kg K ha⁻¹) | 33% |

| Maize | Increased by 18% (at 20 kg K ha⁻¹), 25% (at 40 kg K ha⁻¹), and 33% (at 60 kg K ha⁻¹) | 18-33% |

Data derived from research on the response of rainfed crops to potassium application. ipipotash.org

Emerging Research Areas and Future Directions

Novel Catalytic Applications in Complex Chemical Transformations

Potassium phosphate (B84403) tribasic is gaining recognition as a highly effective and economical base in a variety of organic synthesis reactions. wikipedia.org Its utility stems from its strong basicity and its solubility in certain organic solvents, which facilitates its use as a non-nucleophilic proton acceptor that can be easily removed after the reaction. wikipedia.org

Research has demonstrated its efficacy as a catalyst or base in several key transformations:

Cross-Coupling Reactions: It is frequently employed as a base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. tezu.ernet.innih.gov Studies have shown its crucial role in the transmetalation step of certain nickel-catalyzed cross-couplings. nih.gov

Synthesis of Diaryl Ethers: The compound serves as a catalyst for the synthesis of unsymmetrical diaryl ethers. wikipedia.org

Deprotection of Amines: The hydrated form, potassium phosphate tribasic monohydrate, has been used to catalyze the deprotection of BOC amines, often with the assistance of microwave radiation. wikipedia.org

Carboxylation of Amines: It has been found to effectively catalyze the carboxylation of amines using carbon dioxide to produce 1,3-disubstituted ureas. researchgate.net

Cycloaddition Reactions: It acts as a highly active catalyst in the three-component cycloaddition of amines, epoxides, and carbon dioxide to form 3-aryl-2-oxazolidinones. rsc.org

Transesterification Reactions: The compound exhibits high catalytic properties in transesterification reactions. nih.gov

| Reaction Type | Role of K₃PO₄ | Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Base | Coupling of aryl mesylates with potassium Boc-protected aminomethyltrifluoroborate | nih.gov |

| Synthesis of Diaryl Ethers | Catalyst | Reaction of aryl methanesulfonates with activated aryl halides | wikipedia.org |

| Amine Deprotection | Catalyst | Deprotection of secondary BOC amines | wikipedia.org |

| Carboxylation | Catalyst | Carboxylation of amines with CO₂ | researchgate.net |

| Cycloaddition | Catalyst | Synthesis of 3-aryl-2-oxazolidinones | rsc.org |

Integration into Advanced Functional Materials Science

The integration of this compound into advanced functional materials is an expanding area of research. Its properties are being explored for the development of materials with enhanced performance and durability. researchgate.net

One promising application is in the field of energy storage. Research has been conducted on the synthesis of hierarchical spheroid-like potassium titanium phosphate (KTi₂(PO₄)₃) nanocomposites, which have shown potential as an anode material for sodium-ion and potassium-ion batteries. chemrxiv.org

Furthermore, potassium phosphate tribasic has been utilized as a reagent in the synthesis of mesoporous metal-organic frameworks (MOFs), such as NU-1000, indicating its role in the creation of highly structured and functional materials. nih.gov There is also interest in its potential use in ceramics and coatings for improved performance. researchgate.net

Exploration of Biomedical and Biotechnological Research Frontiers

In the realms of biomedical and biotechnological research, this compound is a fundamental component of many buffers and media due to its high buffering capacity. aip.orgacs.orgresearchgate.net It is widely used in molecular biology and biochemistry to maintain stable pH conditions for experiments. aip.orgacs.org

Beyond its buffering capabilities, it is used in more specific applications:

Protein Extraction and Stability: The compound has been employed for the extraction of specific proteins, such as keratohyalin protein from bovine tissue, and to study the effects of freezing and thawing on the stability of proteins that are sensitive to conformational changes. aip.org It is also a component of lysis buffers for the isolation of proteins from Gram-positive bacteria. nih.gov

Biomembrane Interactions: Advanced spectroscopic techniques have been used to study the interaction between potassium phosphate buffer solutions and model cell membranes, providing insights into ion-assisted transport of proteins across membranes. acs.orgworktribe.com

Innovations in Environmental Remediation and Sustainable Technologies

Potassium phosphate tribasic is being investigated for its role in environmental remediation and the development of sustainable technologies. One area of focus is its use in the treatment of water, where it can inhibit the formation of scale. fao.org

A notable innovation is the use of potassium phosphate impregnation in the production of biochar from bamboo. aip.org Research has shown that pyrolysis of this impregnated bamboo results in phosphorus-enriched biochars with enhanced stability and adsorption performance for heavy metals. aip.org This suggests a potential application in the removal of pollutants from contaminated water or soil.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

While extensive computational studies specifically on this compound are still emerging, related research highlights the potential of these methods for understanding its behavior at a molecular level. Molecular dynamics simulations have been used to study the microstructure, ion association, and hydrogen bonding in solutions of potassium dihydrogen phosphate, a related compound. researchgate.netaip.orgrsc.org

Computational studies have also provided mechanistic insights into reactions where tripotassium phosphate is used as a catalyst. For instance, research suggests that the high catalytic activity of K₃PO₄ in the carboxylation of amines with CO₂ is due to a synergistic effect involving potassium bicarbonate and potassium dihydrogen phosphate, which are formed during the reaction. researchgate.net Furthermore, density functional theory (DFT) calculations have been employed to understand the active role of the phosphate group in transamination reactions and to show that in some nickel-catalyzed cross-coupling reactions, potassium phosphate is directly involved in the transmetalation step rather than acting as a simple spectator base. nih.govmt.com

Development of Advanced Analytical Techniques for In Situ Monitoring

The development of advanced analytical techniques is crucial for the real-time, in-situ monitoring of chemical reactions, providing a deeper understanding of reaction kinetics and mechanisms. While not always specific to this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are increasingly used to monitor reactions where it is a component. fu-berlin.deshimadzu.com

For example, NMR spectroscopy has been used to obtain kinetic profiles for Suzuki-Miyaura cross-coupling reactions. fao.org Mass spectrometry techniques, such as probe electrospray ionization (PESI), are also being utilized for the real-time monitoring of organic reactions. nih.gov

More specifically, Sum Frequency Generation (SFG) vibrational spectroscopy has been applied to study the interaction of potassium phosphate buffer solutions with model cell membranes in real-time, demonstrating a powerful tool for investigating interfacial phenomena involving this compound. acs.orgworktribe.com The development of real-time electrochemical and fluorescent sensors for phosphate also holds promise for monitoring reactions where phosphate concentration changes over time. chemrxiv.org

Q & A

Basic Research Questions

Q. How can potassium phosphate tribasic monohydrate be prepared for use in biochemical buffer systems?

- Methodological Answer : To prepare a 0.025 M buffer solution, dissolve 3.4 g of this compound (molecular weight: 230.28 g/mol) in 1 L of ultrapure water. Adjust pH using HCl or KOH as needed. For chromatographic applications, combine with organic solvents like tetrahydrofuran in a 75:25 ratio (v/v) to optimize separation efficiency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use NIOSH-approved respiratory protection if airborne particles are generated .

- Engineering Controls : Ensure emergency eyewash stations and safety showers are accessible. Work in a fume hood for large-scale preparations .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. How does the hydration state of potassium phosphate tribasic affect its solubility and buffering capacity?

- Methodological Answer : The monohydrate form (K₃PO₄·H₂O) has higher solubility in aqueous solutions compared to the anhydrous form (K₃PO₄). To verify solubility, dissolve 10 g in 100 mL of deionized water at 25°C under continuous stirring. Monitor pH stability (typically ~12.4) using a calibrated pH meter, as hydration reduces deliquescence and enhances buffering consistency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying humidity conditions?

- Methodological Answer :

- Controlled Humidity Studies : Use a desiccator with silica gel (0% RH) or saturated salt solutions (e.g., MgCl₂ for 33% RH) to assess hygroscopicity over 72 hours. Measure mass changes gravimetrically .

- Thermogravimetric Analysis (TGA) : Perform TGA at 10°C/min to determine dehydration onset temperature (~100°C for monohydrate loss) and compare with anhydrous decomposition profiles .

- X-ray Diffraction (XRD) : Analyze crystallinity post-humidity exposure to detect phase transitions or amorphous formation .

Q. How can this compound be optimized as a catalyst support in heterogeneous reactions?

- Methodological Answer :

- Surface Functionalization : Pre-treat the compound with 0.1 M HNO₃ to increase surface porosity. Characterize via BET analysis to confirm pore size distribution .

- Catalytic Testing : Immobilize transition metals (e.g., Pd or Ni) via wet impregnation. Assess activity in model reactions (e.g., hydrogenation) under controlled pH (11–12) and temperature (50–80°C) .

Q. What analytical techniques are suitable for detecting trace impurities in this compound that may interfere with cell culture applications?

- Methodological Answer :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify heavy metals (e.g., Pb, As) below 1 ppm detection limits. Calibrate with certified reference materials .

- Ion Chromatography (IC) : Analyze for residual chloride or sulfate ions using a Dionex ICS-5000+ system with an AS11-HC column .

- FTIR Spectroscopy : Identify organic contaminants (e.g., surfactants) by comparing absorbance peaks against a pure K₃PO₄·H₂O reference spectrum .

Key Research Considerations

- Contradictions in Stability : While some sources report high aqueous stability under standard conditions , others note pH drift in high-ionic-strength solutions. Validate via parallel experiments with internal controls .

- Synthesis Optimization : Industrial-grade synthesis involves reacting H₃PO₄ with KOH or K₂CO₃, but lab-scale purity requires recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.